(3beta)-24-Bromo-3-[(tert-butyl)dimethylsilyloxy]-chol-5-ene
Overview
Description
(3beta)-24-Bromo-3-[(tert-butyl)dimethylsilyloxy]-chol-5-ene is a synthetic compound derived from cholesterol It features a bromine atom at the 24th position and a tert-butyl dimethylsilyloxy group at the 3rd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3beta)-24-Bromo-3-[(tert-butyl)dimethylsilyloxy]-chol-5-ene typically involves multiple steps, starting from cholesterol or its derivatives. One common method includes the protection of the hydroxyl group at the 3rd position using tert-butyldimethylsilyl chloride in the presence of a base like imidazole. The bromination at the 24th position can be achieved using reagents such as N-bromosuccinimide (NBS) under radical conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control, and employing purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
(3beta)-24-Bromo-3-[(tert-butyl)dimethylsilyloxy]-chol-5-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at different positions, potentially leading to the formation of ketones or alcohols.
Reduction: Reduction reactions can remove the bromine atom or reduce double bonds if present.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution can be carried out using reagents like sodium azide (NaN3) or thiourea under mild conditions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or alcohols, while substitution reactions can introduce various functional groups in place of the bromine atom.
Scientific Research Applications
(3beta)-24-Bromo-3-[(tert-butyl)dimethylsilyloxy]-chol-5-ene has several applications in scientific research:
Chemistry: It serves as a precursor for synthesizing other complex molecules and studying reaction mechanisms.
Biology: The compound can be used to investigate the role of cholesterol derivatives in biological systems.
Industry: It can be used in the synthesis of specialized materials or as an intermediate in the production of other chemicals
Mechanism of Action
The mechanism of action of (3beta)-24-Bromo-3-[(tert-butyl)dimethylsilyloxy]-chol-5-ene involves its interaction with specific molecular targets. The tert-butyl dimethylsilyloxy group can influence the compound’s lipophilicity and membrane permeability, while the bromine atom can participate in halogen bonding or be a site for further chemical modifications. These interactions can affect various biochemical pathways, including those related to cholesterol metabolism .
Comparison with Similar Compounds
Similar Compounds
(3beta)-24-Bromo-3-hydroxy-chol-5-ene: Lacks the tert-butyl dimethylsilyloxy group, making it less lipophilic.
(3beta)-24-Chloro-3-[(tert-butyl)dimethylsilyloxy]-chol-5-ene: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and interactions.
(3beta)-24-Bromo-3-[(trimethylsilyloxy]-chol-5-ene: Features a trimethylsilyloxy group, which is smaller and less bulky than the tert-butyl dimethylsilyloxy group
Uniqueness
The presence of both the bromine atom and the tert-butyl dimethylsilyloxy group in (3beta)-24-Bromo-3-[(tert-butyl)dimethylsilyloxy]-chol-5-ene makes it unique. These modifications can significantly influence its chemical properties, such as reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications .
Properties
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-17-[(2R)-5-bromopentan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy-tert-butyl-dimethylsilane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H53BrOSi/c1-21(10-9-19-31)25-13-14-26-24-12-11-22-20-23(32-33(7,8)28(2,3)4)15-17-29(22,5)27(24)16-18-30(25,26)6/h11,21,23-27H,9-10,12-20H2,1-8H3/t21-,23+,24+,25-,26+,27+,29+,30-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRPMVEFKZYTBJO-NXUCFJMCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCBr)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O[Si](C)(C)C(C)(C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCBr)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O[Si](C)(C)C(C)(C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H53BrOSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.